

Application Note: Mass Spectrometry-Based Identification and Quantification of Nitrated Proteins

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Compound of Interest

Compound Name: 3-Nitro-L-tyrosine

Cat. No.: B3424624

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein tyrosine nitration is a post-translational modification (PTM) where a nitro group ($-\text{NO}_2$) is added to one of the ortho carbons of the tyrosine residue, forming 3-nitrotyrosine (3-NT). This modification is a key biomarker for "nitroxidative stress," a condition where the production of reactive nitrogen species (RNS) overwhelms cellular antioxidant defenses[1]. Under such conditions, nitric oxide ($\bullet\text{NO}$) can react with superoxide ($\text{O}_2\bullet^-$) to form the potent oxidant and nitrating agent, peroxynitrite (ONOO^-)[2][3].

Tyrosine nitration is not a random event; it is a selective process that targets specific proteins and tyrosine residues, potentially altering protein structure, function, and signaling pathways[1][4]. It has been implicated in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[3][5]. Identifying the specific protein targets of nitration and quantifying their modification levels is crucial for understanding disease mechanisms and developing novel therapeutic strategies.

However, the analysis of the "nitroproteome" is challenging due to the very low abundance (sub-stoichiometric levels) of nitrated proteins in biological samples[3][4]. Therefore, robust enrichment strategies coupled with highly sensitive mass spectrometry (MS) are essential for their detection and characterization[3]. This application note provides a detailed workflow and

protocols for the enrichment, identification, and quantification of nitrated proteins using immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Overview

The overall strategy involves the lysis of cells or tissues, digestion of proteins into peptides, specific enrichment of nitrotyrosine-containing peptides using an antibody-based approach, followed by analysis via LC-MS/MS and subsequent bioinformatics data processing.



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Fig 1. General experimental workflow for the identification of nitrated proteins.

Detailed Experimental Protocols

Protocol 1: Protein Extraction and Tryptic Digestion

This protocol describes the preparation of protein lysates from cultured cells and their digestion into peptides suitable for mass spectrometry.

- Cell Lysis:
 - Harvest approximately 2×10^7 cells by centrifugation and wash three times with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cell pellet in 1 mL of modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear DNA and ensure complete lysis[6].

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
- Reduction and Alkylation:
 - Take a protein aliquot equivalent to 5 mg of total protein.
 - Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds[6].
 - Cool the sample to room temperature.
 - Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate free cysteine residues[6].
- In-Solution Tryptic Digestion:
 - Dilute the sample 5-fold with 100 mM triethylammonium bicarbonate (TEAB) buffer to reduce the concentration of detergents and denaturants.
 - Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio[6].
 - Incubate overnight at 37°C with gentle shaking.
 - Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).
 - Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge, elute with 80% acetonitrile/0.1% formic acid, and dry the peptides in a vacuum centrifuge.

Protocol 2: Immunoaffinity Enrichment of Nitrotyrosine Peptides

This protocol details the enrichment of peptides containing 3-nitrotyrosine using specific antibodies.

- Antibody-Bead Conjugation:

- Resuspend the dried peptides from Protocol 1 in 1 mL of IAP buffer (50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
- Add 5 µg of a monoclonal anti-nitrotyrosine antibody to the peptide solution and incubate for 4-5 hours at 4°C with gentle rotation[6].
- Add 50 µL of pre-washed Protein G agarose beads and incubate overnight at 4°C with gentle rotation to capture the antibody-peptide complexes[6].
- Washing and Elution:
 - Centrifuge the beads at 1,000 x g for 2 minutes at 4°C and discard the supernatant.
 - Wash the beads twice with 1 mL of IAP buffer[6].
 - Wash the beads three times with 1 mL of MS-grade water to remove residual buffer salts[6].
 - Elute the bound peptides by adding 100 µL of 0.15% trifluoroacetic acid (TFA), vortexing for 5 minutes, and collecting the supernatant. Repeat the elution step once.
 - Pool the eluates and dry them in a vacuum centrifuge. The enriched peptides are now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This section provides typical parameters for the analysis of enriched nitrated peptides on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).

- Chromatographic Separation (Nano-LC):
 - Column: Acclaim PepMap RSLC C18 column (75 µm x 15 cm, 2 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
 - Flow Rate: 300 nL/min.

- Gradient: A linear gradient from 2% to 40% B over 90 minutes, followed by a wash step[7]
[8].
- Mass Spectrometry (Data-Dependent Acquisition):
 - Ionization Mode: Positive electrospray ionization (ESI).
 - MS1 Scan:
 - Resolution: 70,000.
 - Scan Range: m/z 350-1800.
 - AGC Target: 3e6.
 - Max Injection Time: 50 ms.
 - MS2 Scan (Top 15 precursors):
 - Resolution: 17,500.
 - Isolation Window: 2.0 m/z.
 - Collision Energy: Normalized Collision Energy (NCE) of 27.
 - AGC Target: 1e5.
 - Max Injection Time: 100 ms.
 - Dynamic Exclusion: 30 seconds.

Protocol 4: Bioinformatics Data Analysis

This protocol outlines the steps for identifying and quantifying nitrated peptides from the raw MS data.

- Database Search:

- Use a search engine like MaxQuant, Sequest, or Mascot to search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest) [9].
- Search Parameters:
 - Enzyme: Trypsin, allowing up to 2 missed cleavages.
 - Fixed Modification: Carbamidomethyl (C) (+57.021 Da).
 - Variable Modifications: Oxidation (M) (+15.995 Da) and Nitro (Y) (+44.985 Da).
 - Precursor Mass Tolerance: 10 ppm.
 - Fragment Mass Tolerance: 0.02 Da.
- Set the False Discovery Rate (FDR) for both peptide and protein identification to 1%.
- Data Validation and Quantification:
 - Manually inspect the MS/MS spectra of putative nitrated peptides to confirm the identification. Look for characteristic fragment ions that support the localization of the nitro group on a specific tyrosine residue[10].
 - For label-free quantification, use the precursor ion intensity or spectral counting features available in software platforms like MaxQuant or Skyline[5][11]. Compare the intensities of the same peptide between different experimental conditions to determine relative changes in nitration levels.

Data Presentation: Quantitative Analysis of Protein Nitration

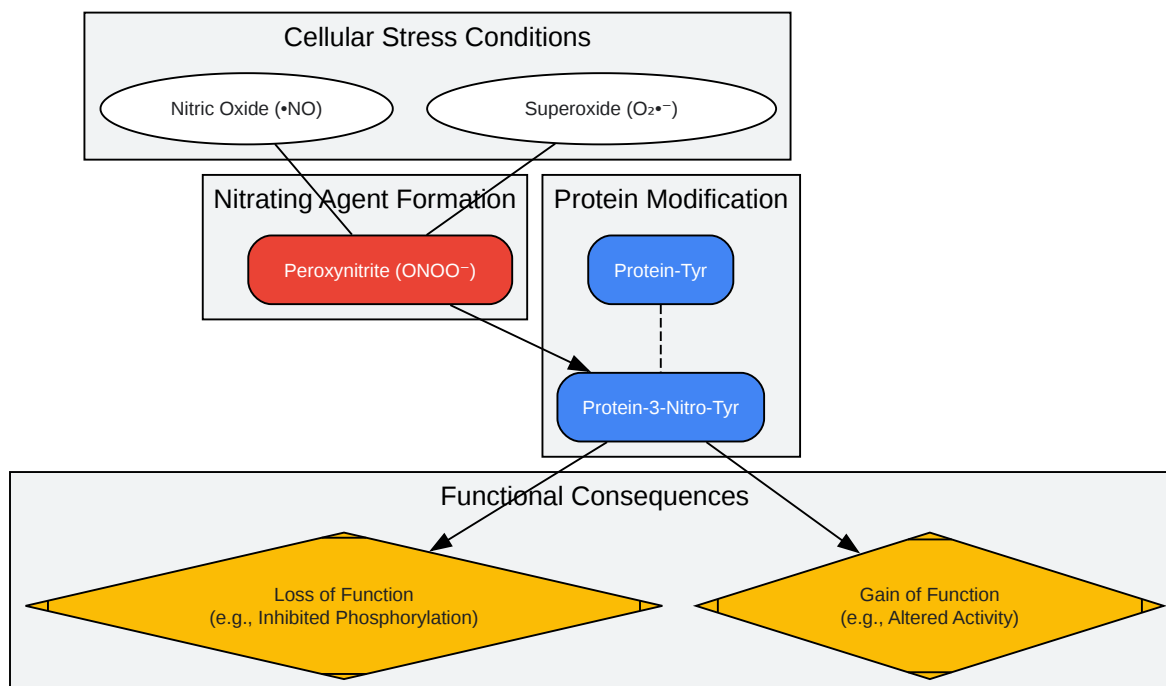
Quantitative data from a proteomics experiment should be presented clearly to allow for easy interpretation. The table below shows an example of how to report identified nitration sites and their relative abundance changes between a control and a treated sample.

Protein ID (UniProt)	Gene Name	Nitrated Tyrosine	Peptide Sequence	Fold Change (Treated/Co ntrol)	p-value
P00568	CKM	Y14	FpS(ph)DY(nt))VTK	3.2	0.008
P02647	TPM1	Y214	VdALrNrAEIN LqSK	2.5	0.015
P04406	GAPDH	Y317	LVs(ph)Y(nt) DNEFGYSNr	4.1	0.002
P14618	PKM	Y105	Gs(ph)Es(ph) ADY(nt)K	2.8	0.011
P00489	PYGM	Y613	FAGeY(nt)VN GGLGPLr	1.9	0.041

Data is illustrative, based on proteins identified as nitration targets in aging studies[12]. Fold changes are hypothetical.

Visualization of Protein Nitration Signaling

Protein tyrosine nitration is a key consequence of nitroxidative stress. The signaling pathway diagram below illustrates the formation of peroxynitrite and its subsequent impact on protein function.



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Fig 2. Signaling pathway of peroxynitrite-mediated protein nitration.

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